molecular formula C18H18FN3O B13979514 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol

Cat. No.: B13979514
M. Wt: 311.4 g/mol
InChI Key: BBUBERKYDYSJPD-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol is a chiral benzimidazole derivative of significant interest in medicinal chemistry research. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to purines, which allows it to interact effectively with biopolymers such as enzymes and receptors . This core structure is a component in various molecules with a wide array of reported pharmacological activities, including anticancer, antimicrobial, and antitubercular properties . The specific substitution with a 3-fluorobenzyl group and a pyrrolidin-3-ol moiety is designed to modulate the compound's electronic properties, lipophilicity, and binding potential. Fluorination is a common strategy in lead optimization to influence the metabolic stability and bioavailability of research molecules . Benzimidazole derivatives have been extensively studied as crucial enzyme inhibitors. For instance, related compounds have been designed as inhibitors of HIV-1 integrase, a crucial enzyme in viral replication, with the fluorobenzyl portion often interacting with hydrophobic pockets in the enzyme's active site . Other research avenues for similar structures include the investigation of antiparasitic treatments, where fluorinated benzimidazole derivatives have shown enhanced activity against models of diseases like cysticercosis . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and federal regulations.

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-3-ol

InChI

InChI=1S/C18H18FN3O/c19-14-5-3-4-13(10-14)11-22-17-7-2-1-6-16(17)20-18(22)21-9-8-15(23)12-21/h1-7,10,15,23H,8-9,11-12H2

InChI Key

BBUBERKYDYSJPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzoimidazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzimidazole Derivatives

Compound Name Benzimidazole Substituent Attached Functional Group Key Properties/Activities Reference
1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol 3-Fluorobenzyl Pyrrolidin-3-ol N/A (Theoretical H-bonding)
1-(1-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-one (12a) Benzyl Ethanone (C=O) High yield (98%), orange oil
4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxo-2-butenoic acid (13h) 3-Fluorobenzyl α,β-Unsaturated ketone + acid Anti-HIV-1 activity, m.p. 144°C
Benzimidazole-chalcone hybrids (3a-e) Varied (e.g., aryl groups) Chalcone (α,β-unsaturated ketone) Anticancer, trans isomer (J=15.9 Hz)
Benzimidazole-urea derivatives (3a-h) Phenyl, naphthyl, methoxy Urea (-NHCONH-) Cytotoxicity, enzyme inhibition

Key Observations :

  • Fluorinated vs.
  • Functional Group Impact: The pyrrolidin-3-ol group distinguishes the target compound from derivatives with ethanone (12a) or chalcone moieties (3a-e), offering distinct hydrogen-bonding capabilities that may influence target binding .

Key Observations :

  • Synthesis Complexity : The target compound’s pyrrolidin-3-ol group may require multi-step synthesis, similar to urea derivatives (3a-h) involving cyclization or substitution .
  • Yield and Purity: Non-fluorinated analogs like 12a achieve higher yields (98%) compared to fluorinated derivatives (e.g., 13h: 50-60%), likely due to steric or electronic effects of fluorine .

Table 3: Reported Bioactivities of Analogues

Compound Class Notable Activities Mechanism/Application Reference
4-Oxo-2-butenoic acid derivatives (e.g., 13h) Anti-HIV-1 Inhibition of viral replication
Benzimidazole-chalcone hybrids (3a-e) Anticancer Cytotoxicity via apoptosis
Benzimidazole-urea derivatives (3a-h) IDO1 enzyme inhibition Immuno-oncology applications
Oxadiazole/tetrazole derivatives Metal ion reagents Analytical chemistry

Key Observations :

  • Fluorine’s Role : Fluorinated derivatives (e.g., 13h) demonstrate enhanced bioactivity, such as anti-HIV-1 effects, suggesting the target compound may share similar pharmacological profiles .
  • Chalcone vs. Pyrrolidine : Chalcone hybrids (3a-e) exhibit anticancer activity via α,β-unsaturated ketone-mediated apoptosis, while the pyrrolidin-3-ol group in the target compound could modulate different pathways, such as enzyme inhibition .

Biological Activity

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol, often referred to as (S)-1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C18H18FN3OC_{18}H_{18}FN_{3}O

It features a benzimidazole core substituted with a fluorobenzyl group and a pyrrolidin-3-ol moiety, contributing to its unique biological profile.

Research indicates that compounds containing benzimidazole and pyrrolidine structures often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Many derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Potential : Certain benzimidazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases like cancer and bacterial infections.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrrole derivatives, including those similar to 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol. The Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
(S)-1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol6.2512.5
Control (Ciprofloxacin)22

Anticancer Activity

The compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. A notable study reported:

  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : IC50 values ranged from 10 µM to 25 µM, indicating moderate cytotoxicity.

Case Study 1: Antibacterial Efficacy

In a recent study published in MDPI, a series of pyrrole derivatives were synthesized and tested for their antibacterial activity. The study highlighted that compounds with a similar structure to 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol exhibited promising results against resistant strains of bacteria, suggesting potential for further development into therapeutic agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of benzimidazole derivatives. The study found that specific modifications to the benzimidazole structure could enhance cytotoxic effects on cancer cells while minimizing toxicity to normal cells . This finding underscores the importance of structural optimization in developing effective anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : Formation of the benzimidazole core via condensation of 2-aminobenzimidazole derivatives with aldehydes or ketones. Potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution for benzyl group introduction .
  • Step 2 : Pyrrolidine ring formation via microwave-assisted cyclization, as demonstrated in pyrrolidine derivative syntheses (150°C, 20 hours in DMF with K₂CO₃, yielding 93%) .
    • Purification : Ethyl acetate extraction and column chromatography are recommended to isolate intermediates and final products .

Q. Which spectroscopic techniques are essential for confirming the molecular structure?

  • 1H/13C NMR : Critical for verifying regiochemistry and substituent positions. For example, aromatic proton signals in DMSO-d₆ at δ 7.0–8.0 ppm confirm benzimidazole core integrity .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching calculated masses) .
  • IR Spectroscopy : Identifies functional groups like hydroxyl (broad ~3400 cm⁻¹) and C-N stretches (1350–1500 cm⁻¹) .

Q. What biological activities are associated with benzimidazole-pyrrolidine hybrids?

  • Antimicrobial Activity : Structural analogs exhibit efficacy against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values ranging 8–32 µg/mL .
  • Kinase Inhibition : Fluorinated benzyl groups enhance binding to ATP pockets in kinases, as seen in related compounds targeting tyrosine kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yields?

  • Microwave Assistance : Reduces reaction time (e.g., 20 hours to <6 hours) and improves yields (up to 93%) compared to conventional heating .
  • Solvent Selection : DMF enhances solubility of intermediates, while K₂CO₃ acts as a base and desiccant, critical for hygroscopic intermediates .
  • Catalytic Additives : Palladium catalysts (e.g., Pd(OAc)₂) in C–N coupling steps increase regioselectivity in benzimidazole functionalization .

Q. What strategies address regioselectivity challenges during 3-fluorobenzyl group introduction?

  • Protecting Groups : Use of Boc or Fmoc groups on the pyrrolidine nitrogen prevents unwanted side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize electrophilic aromatic substitution at undesired positions .
  • Computational Modeling : DFT calculations predict favorable substitution sites on the benzimidazole core, guiding synthetic routes .

Q. How are tautomeric mixtures resolved in NMR characterization?

  • Dynamic NMR : Elevated temperatures (e.g., 60°C in DMSO-d₆) coalesce tautomeric signals, enabling integration and ratio determination .
  • Isotopic Labeling : Deuterium exchange at labile protons (e.g., NH groups) simplifies spectral interpretation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity data?

  • Source Analysis : Compare assay conditions (e.g., E. coli vs. P. aeruginosa susceptibility differences due to efflux pump expression) .
  • Structural Variations : Fluorine position (meta vs. para) on the benzyl group alters lipophilicity and membrane permeability, impacting MIC values .
  • Standardization : Normalize data using reference compounds (e.g., streptomycin for antimicrobial studies) to minimize inter-lab variability .

Methodological Challenges

Q. What purification techniques isolate the target compound from complex mixtures?

  • Chromatography : Reverse-phase HPLC with C18 columns (ACN/water gradient) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98% by HPLC) .
  • Chelation : EDTA washes remove trace metal catalysts from coupling reactions .

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